Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
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Overview
Description
The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a seven-membered oxazepine ring fused to a benzene ring, with various substituents attached to the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the oxazepine ring and the various substituents. The electron-rich nature of the ring might make it susceptible to electrophilic aromatic substitution reactions .Scientific Research Applications
Steric Effects in Organic Synthesis
One study explored the synthesis and characterization of complex phosphite ligands, highlighting the impact of steric congestion on molecular properties such as eight-bond P,P coupling observed in the NMR spectra. This research offers insights into how conformational restrictions due to bulky substituents can influence molecular behavior, relevant to the design and synthesis of novel organic compounds including carbamate derivatives (Pastor et al., 1993).
Heterocyclic Compound Synthesis
Another study focused on the synthesis of benzimidazole-tethered oxazepine hybrids, demonstrating the application of these compounds in nonlinear optical (NLO) properties and their potential in materials science. The work illustrates the utility of heterocyclic carbamates in developing materials with unique electronic and photophysical properties (Almansour et al., 2016).
Antimicrobial Activity
Research into the synthesis and structure-activity relationship of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones revealed significant antimicrobial activity against various microorganisms. This highlights the potential of carbamate derivatives in developing new antimicrobial agents (Ağirbaş et al., 2011).
Photophysical and Electrochemical Studies
The study of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate introduces a novel fused oxazapolycyclic skeleton, showcasing the synthesis and photophysical properties of this compound. This research underscores the importance of carbamate derivatives in synthesizing compounds with potential applications in optoelectronics and photonics (Petrovskii et al., 2017).
Future Directions
Properties
IUPAC Name |
phenyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-22-16-12-14(21-19(24)26-15-8-6-5-7-9-15)10-11-17(16)25-13-20(2,3)18(22)23/h5-12H,4,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUEGYTYQAIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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